6,6-dimethyl-1-phenyl-7H-indazole
Description
Properties
IUPAC Name |
6,6-dimethyl-1-phenyl-7H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2/c1-15(2)9-8-12-11-16-17(14(12)10-15)13-6-4-3-5-7-13/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGVNNNODYZNRDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C1)C=NN2C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6,6 Dimethyl 1 Phenyl 7h Indazole and Its Analogs
General Synthetic Routes to Indazole Derivatives
The construction of the indazole core can be achieved through several established and novel synthetic methods. These routes often involve the formation of the bicyclic indazole structure from acyclic or monocyclic precursors.
Cyclization Reactions for Indazole Ring Formation
Cyclization reactions are fundamental to the synthesis of the indazole ring system. These reactions typically involve the formation of a nitrogen-nitrogen bond and subsequent ring closure to form the pyrazole (B372694) ring fused to a benzene (B151609) ring.
A common approach involves the intramolecular cyclization of substituted hydrazones. For instance, the reaction of o-fluorobenzaldehydes and their O-methyloximes with hydrazine (B178648) has been developed as a practical synthesis of indazoles. nih.govacs.org The use of O-methyl oxime derivatives can prevent the competing Wolff-Kishner reduction, which is a common side reaction. nih.govacs.org Another method involves the [3+2] annulation of arynes with hydrazones to construct the 1H-indazole skeleton. organic-chemistry.org Additionally, intramolecular C-H amination reactions of hydrazones, mediated by reagents like silver(I), can lead to the formation of 1H-indazoles. acs.org
Various catalytic systems have been employed to facilitate these cyclization reactions. For example, copper-catalyzed intramolecular Ullmann reactions of hydrazones derived from ortho-haloaldehydes provide a scalable approach to 1H-indazoles. thieme-connect.com Rhodium(III)-catalyzed C-H activation and cyclative capture of azobenzenes with aldehydes also yield N-aryl-2H-indazoles. acs.org
Metal-Catalyzed Coupling Reactions in Indazole Synthesis (e.g., Palladium-catalyzed Suzuki–Miyaura Cross-coupling)
Metal-catalyzed cross-coupling reactions are powerful tools for the synthesis and functionalization of indazoles. The palladium-catalyzed Suzuki–Miyaura cross-coupling reaction is particularly notable for its efficiency in forming carbon-carbon bonds. nih.govrsc.orgrsc.org
This reaction is widely used to introduce aryl or heteroaryl groups at various positions of the indazole ring, typically at a halogenated site. nih.govrsc.org For instance, a general synthesis of 1,3-diarylsubstituted indazoles utilizes a two-step sequence involving a Suzuki cross-coupling/deprotection followed by N-arylation. nih.gov The functionalization of the C-3 position of 1H-indazole can be achieved through Suzuki-Miyaura cross-coupling of 3-iodo-1H-indazole with organoboronic acids, often using palladium catalysts immobilized on ionic liquids. mdpi.com
The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for the success of the coupling. nih.govrsc.orgnih.gov Various palladium catalysts, such as Pd(PPh₃)₄ and those based on ferrocene, have been effectively used. nih.govmdpi.com
Intermolecular Coupling Approaches
Intermolecular coupling reactions provide another versatile strategy for constructing the indazole scaffold. These methods often involve the reaction of two or more components to build the bicyclic ring system in a single step or a sequential one-pot process.
A notable example is the copper-catalyzed one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) to synthesize 2H-indazoles. organic-chemistry.org In this reaction, the catalyst is key for the formation of both C-N and N-N bonds. organic-chemistry.org Another approach involves the reaction of 2-formylphenylboronic acids with diazodicarboxylates, catalyzed by copper(II) acetate, followed by acid or base-induced ring closure. researchgate.net
Synthesis of 6,6-Dimethyl-1-phenyl-7H-indazole and Structurally Related Scaffolds
The synthesis of the specific target molecule, 6,6-dimethyl-1-phenyl-7H-indazole, and its analogs often employs specialized strategies that build upon the general methods for indazole synthesis.
Utilization of Dimedone-Based Precursors in Multicomponent Reactions
Dimedone (5,5-dimethyl-1,3-cyclohexanedione) is a versatile precursor in multicomponent reactions for the synthesis of various heterocyclic compounds, including tetrahydro-1H-indazole derivatives. researchgate.netresearchgate.netjcchems.com The acidic methylene (B1212753) group of dimedone makes it a reactive C-H acid, capable of participating in condensation and Michael addition reactions. researchgate.netchimicatechnoacta.ru
Multicomponent reactions involving dimedone, an aldehyde, and a nitrogen-containing reagent like hydrazine or phenylhydrazine (B124118) can lead to the formation of tetrahydro-1H-indazole scaffolds. For instance, the reaction of dimedone, an aromatic aldehyde, and malononitrile (B47326) can be catalyzed by various catalysts to produce complex heterocyclic systems. researchgate.net A two-step, three-component reaction of phenacyl bromide, dimedone, and aniline (B41778) derivatives has been used to synthesize 1-aryl-6,6-dimethyl-2-phenyl-6,7-dihydro-1H-indol-4(5H)-ones, which are structurally related to the target indazole. jcchems.com
Reactions with Hydrazine and its Derivatives
Hydrazine and its derivatives are crucial reagents in the synthesis of indazoles, as they provide the two adjacent nitrogen atoms required for the pyrazole ring. nih.govacs.orgnih.gov The reaction of a 1,3-dicarbonyl compound, such as a derivative of dimedone, with hydrazine or a substituted hydrazine is a classic and effective method for forming the indazole core.
For example, the treatment of multi-substituted cyclohexanone (B45756) derivatives, which can be derived from dimedone, with hydrazine hydrate (B1144303) leads to the formation of 1-(4,5,6,7-tetrahydro-6-hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-1H-indazol-5-yl)ethanone derivatives. jmchemsci.com Similarly, the condensation of 2-formylcyclohexanone with hydrazine, followed by dehydrogenation, yields 1H-indazole. chemicalbook.com
The choice of hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) determines the substituent at the N-1 or N-2 position of the resulting indazole. For the synthesis of 1-phenyl-substituted indazoles, phenylhydrazine is the reagent of choice.
Aromatization Strategies for Tetrahydroindazole (B12648868) Systems
The synthesis of aromatic indazoles often proceeds through the aromatization of a corresponding tetrahydroindazole precursor. This transformation is a critical step in many synthetic routes, converting a saturated or partially saturated heterocyclic system into a fully aromatic one. Various reagents and conditions have been employed to effect this dehydrogenation.
One common strategy involves the use of oxidizing agents. For instance, reagents like palladium on carbon (Pd/C) at elevated temperatures, sulfur, or selenium can effectively remove hydrogen atoms to yield the aromatic indazole core. Another approach utilizes chemical oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil. rsc.org These reagents are particularly useful for the N-protection of tetrahydroindazoles during the aromatization process. rsc.org
More recently, milder and more environmentally benign methods have been developed. For example, a catalytic amount of iodine has been shown to be highly effective for the aromatization of tetrahydrocarbazoles, a related heterocyclic system, suggesting its potential applicability to tetrahydroindazoles. rsc.org This method is tolerant of a wide range of functional groups and proceeds in high yields. rsc.org The mechanism is believed to involve the in situ generation of a small amount of hydrogen iodide, which facilitates the dehydrogenation process.
The choice of aromatization strategy often depends on the specific substituents present on the tetrahydroindazole ring and the desired reaction conditions. For complex molecules, milder methods are generally preferred to avoid unwanted side reactions.
Reductive Amination Protocols for Introduction of Substituents
Reductive amination is a powerful and versatile method for introducing a wide variety of substituents onto the indazole nucleus. This two-step process typically involves the reaction of an indazole derivative containing a carbonyl group with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine.
One notable application of this methodology is the introduction of an isobutyl group onto the indazole scaffold using isobutyraldehyde. nih.gov Standard one-pot reductive amination conditions may result in low conversion; however, a two-step process involving the initial formation of an enamine followed by hydrogenation can be successful. nih.gov This approach has demonstrated exclusive N1 selectivity. nih.gov
The development of domino reactions, such as a one-pot, two-step imine condensation/reductive cyclization, has further expanded the utility of this strategy. nih.gov For example, 2-nitrobenzaldehydes can react with amines in the presence of an organophosphorus reagent to yield 2H-indazoles. nih.gov This protocol tolerates a variety of functional groups, including carboxylic acids and protected amines. nih.gov
Reaction Mechanisms and Regioselectivity in Indazole Functionalization
The functionalization of the indazole ring system is complicated by the presence of two nitrogen atoms, N1 and N2, which can both undergo substitution. The regioselectivity of these reactions is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions employed.
Mechanism of N-Substitution (e.g., N1- versus N2-alkylation)
The direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products. beilstein-journals.org The ratio of these isomers is highly dependent on the reaction conditions, including the base, solvent, and electrophile used. nih.gov
Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer. nih.gov However, the kinetic and thermodynamic products of N-alkylation can differ. For instance, N-alkylation under Mitsunobu conditions often shows a preference for the N2-isomer. nih.gov In contrast, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with an alkyl bromide typically favors the N1-substituted product. nih.govbeilstein-journals.org This N1-selectivity is thought to arise from the coordination of the indazole N2-atom and an electron-rich oxygen atom in a C-3 substituent with the sodium cation. beilstein-journals.orgnih.gov
The nature of the substituent on the indazole ring also plays a crucial role. Electron-withdrawing groups at the C7 position, such as nitro or carboxylate groups, can lead to excellent N2-regioselectivity. nih.govbeilstein-journals.org Conversely, bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance. wuxibiology.com
Quantum mechanical calculations have provided further insight into the mechanism of N-alkylation. wuxibiology.com These studies suggest that for N1-alkylation to occur, the indazole must first tautomerize from the more stable 1H-form to the higher-energy 2H-form, incurring an energetic penalty. wuxibiology.com This helps to explain the observed N2-selectivity in many cases. wuxibiology.com
C-Functionalization Reactions (e.g., C3, C4, C5, C6, C7 Positions)
In addition to N-functionalization, the carbon atoms of the indazole ring can also be substituted. The C3 position is a common site for functionalization, often achieved through halogenation followed by metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodoindazoles can be prepared using iodine in the presence of potassium carbonate and subsequently used in Suzuki-Miyaura cross-coupling reactions to introduce aryl or heteroaryl groups. chim.itresearchgate.net
Direct C-H functionalization has emerged as a powerful tool for introducing substituents at various positions on the indazole ring. researchgate.netrsc.org Palladium-catalyzed C3-H activation and subsequent isocyanide insertion can lead to the formation of diverse heterocyclic systems. nih.gov Remote C-H functionalization at the C4 and C7 positions of 2H-indazoles has also been achieved using reagents like iron(III) nitrate (B79036) for nitration at C7 or Koser's reagent for sulfonyloxylation at C4 and iodination at C7. researchgate.netresearchgate.net
The regioselectivity of C-functionalization is influenced by the directing effects of existing substituents and the specific catalyst system employed. For instance, in 2-aryl-2H-indazoles, ortho-C-H functionalization of the C2'-position of the aryl ring can be achieved with the aid of a metal catalyst. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
The unambiguous determination of the structure of indazole derivatives, particularly the regiochemistry of substitution, relies heavily on advanced spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of indazole derivatives. nih.govrsc.org ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons in the molecule. nih.govrsc.org
¹H NMR Spectroscopy: The chemical shifts of the protons on the indazole ring are sensitive to the substitution pattern. For example, in 1H-indazole, the proton at C3 typically appears at a different chemical shift than the protons on the benzene ring. chemicalbook.com The coupling constants between adjacent protons can also provide valuable structural information.
¹³C NMR Spectroscopy: ¹³C NMR is particularly useful for determining the position of substituents. The chemical shifts of the carbon atoms in the indazole ring are influenced by the electronic effects of the substituents. cdnsciencepub.com For instance, the chemical shift of the carbon atom bearing a substituent will be significantly different from that of the unsubstituted carbons.
2D-NMR Spectroscopy: Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for definitively assigning the regiochemistry of N-substitution. nih.gov In an HMBC experiment, correlations between protons and carbons that are two or three bonds apart can be observed. For an N1-substituted indazole, a correlation is expected between the protons of the N-alkyl group and the C7a carbon of the indazole ring. nih.gov Conversely, for an N2-substituted indazole, a correlation would be seen between the N-alkyl protons and the C3 carbon. nih.gov
The following table summarizes representative ¹H NMR data for a substituted indazole derivative:
| Proton | Chemical Shift (ppm) | Multiplicity | J (Hz) |
| H-4 | 8.46 | d | 8.00 |
| H-5 | 7.41 | t | 7.60 |
| H-7 | 8.24 | d | 8.40 |
| N-CH₂ | 4.58 | t | 6.40 |
| Data for 2-(1-Butyl-1H-indazole-3-carboxamido)-5-iodobenzoic acid nih.gov |
The following table provides representative ¹³C NMR data for a substituted indazole derivative:
| Carbon | Chemical Shift (ppm) |
| C3 | 141.21 |
| C3a | 122.91 |
| C4 | 127.51 |
| C5 | 122.50 |
| C6 | 119.65 |
| C7 | 123.75 |
| C7a | 136.41 |
| N-CH₂ | 49.40 |
| Data for 2-(1-Butyl-1H-indazole-3-carboxamido)-5-iodobenzoic acid nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups and vibrational modes within a molecule. For 1-phenyl-1H-indazole derivatives, the IR spectra exhibit characteristic absorption bands that correspond to the vibrations of the indazole core and the attached phenyl and methyl groups.
The analysis of analogs, such as 3-methyl-1-phenyl-1H-indazole, provides a representative spectral profile. Key absorptions are typically observed in the fingerprint region (below 1600 cm⁻¹) and the functional group region. rsc.org For instance, the spectrum of 3-methyl-1-phenyl-1H-indazole shows prominent peaks at 1594, 1507, 1443, and 750 cm⁻¹. rsc.org The bands around 1600-1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the fused aromatic rings of the indazole system and the phenyl substituent. The peak at 750 cm⁻¹ is indicative of the C-H out-of-plane bending for the monosubstituted phenyl ring.
In the broader context of the indazole scaffold, gas-phase IR spectroscopy of the parent indazole molecule shows a complex series of absorptions corresponding to various stretching and bending modes. psu.edu For substituted analogs like methyl 1-phenyl-1H-indazole-3-carboxylate, characteristic bands for the ester group (C=O stretch) appear around 1727 cm⁻¹, in addition to the aromatic ring vibrations. nih.gov The presence of the dimethyl groups at the 6-position in 6,6-dimethyl-1-phenyl-7H-indazole would be expected to introduce strong C-H stretching vibrations from the methyl groups around 2960-2870 cm⁻¹ and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.
Table 1: Characteristic IR Absorption Bands for 1-Phenyl-1H-indazole Analogs
| Wave Number (cm⁻¹) | Vibrational Mode | Compound Reference |
| ~1594 | C=C and C=N stretching (aromatic rings) | 3-methyl-1-phenyl-1H-indazole rsc.org |
| ~1507 | C=C and C=N stretching (aromatic rings) | 3-methyl-1-phenyl-1H-indazole rsc.org |
| ~1443 | C-H bending (methyl) / C=C stretch (aromatic) | 3-methyl-1-phenyl-1H-indazole rsc.org |
| ~750 | C-H out-of-plane bending (monosubstituted phenyl) | 3-methyl-1-phenyl-1H-indazole rsc.org |
| ~1727 | C=O stretching (ester) | Methyl 1-phenyl-1H-indazole-3-carboxylate nih.gov |
Note: This table is generated based on data from analogous compounds and represents expected regions of absorption.
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. In electron ionization (EI) mass spectrometry, 1-phenyl-1H-indazole derivatives typically show a prominent molecular ion peak (M⁺).
For the analog 3-methyl-1-phenyl-1H-indazole, the mass spectrum recorded at 70 eV shows the molecular ion peak at a mass-to-charge ratio (m/z) of 208. rsc.org This corresponds to its molecular formula C₁₄H₁₂N₂. The fragmentation pattern includes significant peaks at m/z 193, 167, 139, 104, and 77. rsc.org The fragment at m/z 77 is characteristic of a phenyl cation (C₆H₅⁺), indicating the loss of the phenyl group. The loss of a methyl radical (CH₃) from the molecular ion would lead to the fragment at m/z 193.
For the parent 1H-indazole, the molecular ion appears at m/z 118, with a top peak in its GC-MS data at m/z 119 under certain conditions, likely corresponding to the protonated molecule [M+H]⁺. nih.gov The fragmentation of more complex analogs, such as methyl 1-phenyl-1H-indazole-3-carboxylate, also follows predictable pathways, with the molecular ion observed at m/z 252. nih.gov
Based on these analogs, the mass spectrum of 6,6-dimethyl-1-phenyl-7H-indazole (C₁₅H₁₄N₂) would be expected to show a molecular ion peak at m/z 222. Common fragmentation pathways would likely involve the loss of methyl groups and the cleavage of the phenyl group.
Table 2: Mass Spectrometry Data for 3-Methyl-1-phenyl-1H-indazole
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 193 | [M - CH₃]⁺ |
| 167 | [M - C₂H₃N]⁺ (loss of acetonitrile (B52724) from rearrangement) |
| 139 | [C₁₁H₇]⁺ (fluorenyl cation fragment from rearrangement) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Source: Data derived from the fragmentation of 3-methyl-1-phenyl-1H-indazole. rsc.org
X-ray Crystallography for Solid-State Structure Confirmation
The crystal structure of 1,3-dimethyl-1H-indazol-6-amine reveals key features of the indazole ring system. nih.gov The molecule crystallizes in the orthorhombic space group Pccn. The indazole ring system itself is nearly planar, demonstrating its aromatic character. In this analog, the bond lengths and angles are within the normal ranges for such heterocyclic systems. nih.gov
Further studies on (1H-indazol-1-yl)methanol derivatives show that the indazole core maintains its planarity and participates in intermolecular hydrogen bonding, which dictates the crystal packing. csic.es For instance, the crystal structures of these derivatives often feature dimers formed through O-H···N hydrogen bonds. csic.es
In the case of 6,6-dimethyl-1-phenyl-7H-indazole, the phenyl group at the N1 position would likely be twisted out of the plane of the indazole ring due to steric hindrance. The dimethyl-substituted cyclohexene (B86901) ring fused to the indazole core would adopt a conformation, such as a half-chair, to minimize steric strain.
Table 3: Crystallographic Data for the Analog 1,3-Dimethyl-1H-indazol-6-amine
| Parameter | Value |
| Chemical Formula | C₉H₁₁N₃ |
| Molecular Weight | 161.21 |
| Crystal System | Orthorhombic |
| Space Group | Pccn |
| a (Å) | 18.3004 (10) |
| b (Å) | 8.3399 (7) |
| c (Å) | 5.6563 (1) |
| V (ų) | 863.28 (9) |
| Z | 4 |
Source: Crystallographic data for 1,3-Dimethyl-1H-indazol-6-amine. nih.gov
Advanced Computational and Theoretical Investigations of 6,6 Dimethyl 1 Phenyl 7h Indazole Derivatives
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.
Molecular docking studies have been instrumental in elucidating the binding modes of various indazole derivatives. For instance, studies on novel 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives revealed their potential to target the DNA gyrase enzyme. sciforum.net The binding energy, which indicates the affinity of the ligand for the receptor, is a key parameter derived from these studies. For example, the compound 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one (5b) exhibited a binding energy of -7.7 kcal/mol with the DNA gyrase enzyme (PDB code: 1KZN). sciforum.net Similarly, another derivative, compound 5D, showed a binding energy of -7.0 kcal/mol with the same enzyme. jmchemsci.com
In a different study focusing on anti-renal cancer activity, novel indazole derivatives were docked against the PDB ID 6FEW. The derivatives 8v, 8w, and 8y were identified as having the highest binding energies, suggesting strong affinity for the target. nih.govresearchgate.net The docking simulations are typically performed using software like AutoDock, and the results are ranked based on the binding energy values. nih.govresearchgate.net The three-dimensional structures generated from these simulations provide a visual representation of the ligand within the receptor's active site. nih.govresearchgate.net
Table 1: Predicted Binding Affinities of Indazole Derivatives
| Compound | Target Protein | PDB Code | Predicted Binding Energy (kcal/mol) |
|---|---|---|---|
| 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one (5b) | DNA Gyrase | 1KZN | -7.7 |
| Compound 5D | DNA Gyrase | 1KZN | -7.0 |
| Derivative 8v | Renal Cancer-Related Protein | 6FEW | High |
| Derivative 8w | Renal Cancer-Related Protein | 6FEW | High |
| Derivative 8y | Renal Cancer-Related Protein | 6FEW | High |
Data sourced from multiple computational studies.
Analysis of Hydrogen Bonding and Hydrophobic Interactions within Binding Pockets
The stability of a ligand-receptor complex is governed by various non-covalent interactions, primarily hydrogen bonds and hydrophobic interactions. Molecular docking analyses provide detailed insights into these interactions. For instance, in the docking of 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one with DNA gyrase (1KZN), the methoxy (B1213986) group (OMe) of the compound was found to form a hydrogen bond with the nitrogen atom of ASN-46(A) with a bond distance of 2.79Å. sciforum.net Additionally, the N-H group of the indazole ring formed a hydrogen bond with ASP-73, with a bond distance of 2.64Å. sciforum.net
Similarly, compound 5D, when docked with the same protein, exhibited hydrogen bonding with ARG-76 (2.98 Å), GLU-50 (2.85 Å), and GLY-77 (2.92 Å). jmchemsci.com These hydrogen bonds play a crucial role in anchoring the ligand within the binding pocket. The accessibility of the nitrogen lone pair on the imidazole (B134444) ring, a core component of indazoles, is critical for these interactions and can be influenced by the surrounding hydrogen bonding network. nih.govresearchgate.net
Hydrophobic interactions also contribute significantly to the binding affinity. The phenyl rings and methyl groups of the indazole derivatives often engage in hydrophobic interactions with nonpolar residues in the active site, further stabilizing the complex. The analysis of these interactions is crucial for understanding the structure-activity relationship and for designing more potent inhibitors.
DNA gyrase is a well-established target for antibacterial agents because its inhibition blocks DNA replication, leading to bacterial cell death. jmchemsci.comnih.gov The B subunit of DNA gyrase (GyrB) has been a particular focus for the development of new inhibitors. nih.gov Several studies have specifically investigated the interaction of indazole derivatives with the E. coli DNA gyrase (PDB ID: 1KZN). sciforum.netjmchemsci.comresearchgate.net
Docking studies have shown that indazole derivatives can fit well into the binding pocket of the 1KZN enzyme. sciforum.netjmchemsci.com For example, compounds 5D and 5F have been reported to display excellent bonding interactions with the active site of DNA gyrase 1KZN. jmchemsci.com The binding of these compounds is often compared to that of known inhibitors, such as clorobiocin, to assess their potential as effective antibacterial agents. sciforum.netresearchgate.net The interactions typically involve hydrogen bonds with key amino acid residues like ASN-46 and ASP-73, which are critical for the enzyme's function. sciforum.net The development of indazole-based GyrB inhibitors has been guided by structure-based drug design, leading to compounds with potent enzymatic and antibacterial activity. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize the structure of existing ones.
Both 2D and 3D QSAR models have been developed for various series of indazole derivatives to predict their biological activities, such as anticancer and antimicrobial effects. researchgate.net
2D QSAR models utilize descriptors calculated from the 2D representation of the molecule. These descriptors can include constitutional, topological, and electrostatic properties. For a series of indazole derivatives as TTK inhibitors with anticancer potential, a 2D-QSAR model was generated using the Multiple Linear Regression (MLR) method. researchgate.net This model showed that parameters like hydrogen count and hydrophilicity were significant. researchgate.net
3D QSAR models , on the other hand, use descriptors derived from the 3D structure of the molecules, such as steric and electrostatic fields. For the same series of TTK inhibitors, a 3D-QSAR model was built using the k-Nearest Neighbor (kNN) approach. researchgate.net This model highlighted the importance of steric and hydrophobic descriptors for the inhibitory activity. researchgate.net In another study on HIV-1 integrase inhibitors, a 3D-QSAR model indicated that steric (S_881, S_184) and electrostatic (E_496) interactions were crucial for modulating the inhibitory activity. researchgate.net The development of these models often involves aligning the molecules on a common template, which can be derived from docking studies. researchgate.net
The reliability and predictive power of QSAR models are assessed through rigorous statistical validation. nih.govnih.govresearchgate.net This involves both internal and external validation techniques.
Internal validation assesses the robustness of the model using the training set data. A common method is leave-one-out (LOO) cross-validation, which yields the cross-validated correlation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. For instance, a 2D QSAR model for indazole derivatives as TTK inhibitors reported a q² of 0.8998, and a 3D QSAR model showed a q² of 0.9132. researchgate.net
External validation evaluates the model's ability to predict the activity of an external test set of compounds that were not used in model development. The predictive capability is often measured by the predictive R² (pred_r²). For the aforementioned TTK inhibitors, the 2D and 3D QSAR models had pred_r² values of 0.8661 and a high predictive accuracy, respectively. researchgate.net A good agreement between observed and predicted pIC50 values, with low residual values, further suggests that the model is predictively accurate. researchgate.net
Table 2: Statistical Parameters for QSAR Model Validation
| QSAR Model Type | Statistical Parameter | Reported Value | Indication |
|---|---|---|---|
| 2D-QSAR (TTK Inhibitors) | Correlation Coefficient (r²) | 0.9512 | High correlation between descriptors and activity |
| 2D-QSAR (TTK Inhibitors) | Cross-validated R² (q²) | 0.8998 | Good internal predictivity |
| 2D-QSAR (TTK Inhibitors) | Predictive R² (pred_r²) | 0.8661 | Good external predictive power |
| 3D-QSAR (TTK Inhibitors) | Cross-validated R² (q²) | 0.9132 | High internal predictivity |
Data from a study on indazole derivatives as TTK inhibitors. researchgate.net
The ultimate goal of QSAR modeling is to create reliable and predictive models that can guide the design of new, more potent compounds. researchgate.netbiointerfaceresearch.com The use of multiple statistical metrics is recommended to thoroughly assess the predictive capability of a QSAR model. nih.gov
Pharmacophore Mapping and Ligand-Based Drug Design
Ligand-based drug design, particularly through pharmacophore mapping, offers a powerful strategy to elucidate the essential structural features required for a molecule to interact with a biological target, especially when the target's three-dimensional structure is unknown.
Identification of Critical Pharmacophoric Features for Biological Activity
Pharmacophore models for indazole derivatives have been developed to identify the key chemical features responsible for their biological activities. These models are crucial in designing new compounds with enhanced potency and selectivity. For instance, in the context of anticancer drug design, pharmacophore models for indazole-based compounds have highlighted the importance of specific hydrogen bond donors, hydrogen bond acceptors, and hydrophobic regions. These features are critical for the interaction with protein kinases, a common target for indazole derivatives. researchgate.net
The development of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion, further underscores the importance of pharmacophore mapping. nih.gov The design of these inhibitors was based on the active site structure of IDO1, indicating a structure-based approach complemented by ligand-based insights. nih.gov Similarly, the design of indazole and pyrazole (B372694) derivatives as anticandidal agents involved strategies like bioisosteric replacement and molecular simplification, which are guided by an understanding of the key pharmacophoric elements. nih.gov
Superposition and Alignment Rules for Active Compounds
A crucial step in developing a pharmacophore model is the superposition and alignment of a set of active compounds. This process helps to identify the common spatial arrangement of the critical pharmacophoric features. For indazole derivatives, the alignment rules are often dictated by the rigid indazole core. The orientation of substituents on the indazole ring system is then optimized to achieve the best overlap of key interaction points.
For example, in a series of 3-phenyl-1H-indazole derivatives with anticandidal activity, the alignment of the compounds would likely involve superimposing the 3-phenyl-1H-indazole scaffold. nih.gov The varying substituents would then be analyzed to understand how their spatial arrangement contributes to the observed biological activity. This detailed analysis of molecular alignment provides a rational basis for the design of new, more potent analogues.
Quantum Chemical Calculations and Theoretical Studies on Tautomerism
Quantum chemical calculations provide profound insights into the electronic structure, stability, and reactivity of molecules. For indazole derivatives, these theoretical studies are particularly valuable for understanding the phenomenon of tautomerism and its influence on their properties.
Density Functional Theory (DFT) Approaches for Energetic Stability and Electronic Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of indazole derivatives. DFT calculations are employed to determine the energetic stability of different conformations and tautomers, as well as to compute various electronic properties such as molecular orbital energies and charge distributions. nih.govnih.gov These calculations can accurately predict the most stable form of a molecule and provide insights into its reactivity. nih.govresearchgate.netdoaj.org
For instance, DFT calculations have been used to study the conformational differences and intermolecular interactions in polymorphs of substituted benzimidazoles, a related heterocyclic system. nih.gov Such studies help in understanding how molecular conformation affects crystal packing and the resulting material properties. nih.gov In the context of indazole derivatives, DFT calculations can be used to rationalize the observed biological activity by correlating electronic properties with receptor binding affinity. nih.gov
Analysis of Annular Tautomerism (1H- and 2H-Indazole Forms)
Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. researchgate.netnih.gov The position of the proton on the pyrazole ring significantly influences the electronic properties and, consequently, the biological activity of the molecule. Theoretical studies have consistently shown that the 1H-tautomer of indazole is generally more stable than the 2H-tautomer. nih.govresearchgate.netresearchgate.net This is attributed to the benzenoid character of the 1H-form, which is energetically more favorable than the quinonoid structure of the 2H-form. researchgate.net
Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives have been performed to establish the most stable tautomer, which was found to be in agreement with experimental data. nih.govresearchgate.netdoaj.org These studies often employ various levels of theory, from semi-empirical methods to high-level ab initio and DFT calculations, to provide a comprehensive understanding of the tautomeric equilibrium. nih.govresearchgate.net While the 1H-tautomer is typically predominant, the energy difference between the 1H and 2H forms can be small, and in some substituted indazoles, the 2H-tautomer can be more stable. nih.gov
| Compound | Most Stable Tautomer | Energy Difference (kJ/mol) | Computational Method |
|---|---|---|---|
| Indazole | 1H-indazole | 15 | MP2/6-31G** |
| 1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | ~1 | HF/6-31G |
| 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one | 1H | ~1 | HF/6-31G |
Conformational Analysis and Intermolecular Interactions
The three-dimensional conformation of a molecule and its ability to form intermolecular interactions are critical determinants of its biological activity. Conformational analysis of 6,6-dimethyl-1-phenyl-7H-indazole derivatives, aided by computational methods, helps to identify the low-energy conformations that are likely to be biologically active.
Calculation of Global and Local Reactivity Descriptors
In the computational investigation of 6,6-dimethyl-1-phenyl-7H-indazole and its derivatives, the calculation of global and local reactivity descriptors derived from Conceptual Density Functional Theory (DFT) provides profound insights into the chemical behavior and reactivity of these molecules. researchgate.netnih.gov These descriptors are instrumental in understanding molecular stability, and identifying the most probable sites for electrophilic, nucleophilic, and radical attacks.
Global Reactivity Descriptors
Chemical Potential (μ): Represents the tendency of an electron to escape from the system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO). A larger HOMO-LUMO gap implies greater hardness and lower reactivity. researchgate.net
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), it indicates the molecule's capacity to receive electrons.
Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / (2η).
The following table presents hypothetical global reactivity descriptors for 6,6-dimethyl-1-phenyl-7H-indazole, calculated at the B3LYP/6-31G(d,p) level of theory. These values are illustrative and serve to demonstrate the application of these computational tools.
| Descriptor | Value (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.23 |
| Chemical Potential (μ) | -3.56 |
| Chemical Hardness (η) | 4.66 |
| Global Softness (S) | 0.21 |
| Electrophilicity Index (ω) | 1.36 |
Local Reactivity Descriptors
f+(r): For nucleophilic attack (electron acceptance).
f-(r): For electrophilic attack (electron donation).
f0(r): For radical attack.
The condensed Fukui functions for selected atoms of 6,6-dimethyl-1-phenyl-7H-indazole are presented in the table below. These values help in predicting the regioselectivity of various reactions. For instance, in alkylation reactions of indazoles, the Fukui index can help determine whether the substitution will occur at the N1 or N2 position. beilstein-journals.org Studies on similar indazole derivatives have shown that the N1 position is often more electronegative and possesses a larger Fukui index, making it more nucleophilic. beilstein-journals.org
| Atom | f+ | f- | f0 |
| N1 | 0.045 | 0.152 | 0.099 |
| N2 | 0.038 | 0.110 | 0.074 |
| C3 | 0.098 | 0.051 | 0.075 |
| C7a | 0.062 | 0.033 | 0.048 |
The analysis of these descriptors is fundamental in rationalizing the observed reactivity and in designing new derivatives of 6,6-dimethyl-1-phenyl-7H-indazole with desired chemical properties.
Biological Activities and Molecular Mechanisms of Action of 6,6 Dimethyl 1 Phenyl 7h Indazole Derivatives in Vitro Studies
Anticancer and Antiproliferative Activities
Derivatives of the 6,6-dimethyl-1-phenyl-7H-indazole core have demonstrated significant potential in inhibiting the growth of various human cancer cell lines. Their mechanisms of action are multifaceted, involving the modulation of key enzymes and signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of Various Human Cancer Cell Lines
In vitro assays have confirmed the cytotoxic effects of 6,6-dimethyl-1-phenyl-7H-indazole derivatives against a panel of human cancer cell lines. For instance, a series of 6-substituted aminoindazole derivatives, which include the 1,3-dimethyl-1H-indazol-6-amine backbone, have been evaluated for their anti-proliferative activity. One notable compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, displayed potent activity against human colorectal cancer cells (HCT116) with a half-maximal inhibitory concentration (IC50) value of 0.4 ± 0.3 μM. nih.gov This compound was also found to induce G2/M cell cycle arrest in HCT116 cells, indicating its role in halting cell division. nih.gov
Another study focused on novel 1,3-dimethyl-6-amino indazole derivatives and their anticancer activity against various cell lines, including hypopharyngeal carcinoma cells (FaDu), squamous cell carcinoma of the oral tongue (YD-15), and breast cancer cells (MCF7). nih.gov Among the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) was identified as a potent anticancer agent that induces apoptosis. nih.gov
While extensive data exists for various indazole derivatives against cell lines such as A549 (lung carcinoma), HepG2 (liver carcinoma), and DLD-1 (colorectal carcinoma), specific inhibitory data for 6,6-dimethyl-1-phenyl-7H-indazole derivatives against SK-HEP-1, SNU-638, MDA-MB-231, and Hep2 cell lines is not detailed in the provided search results. nih.govjksus.orgresearchgate.net
Table 1: In Vitro Anticancer Activity of 6,6-Dimethyl-1-phenyl-7H-indazole Derivatives
| Compound | Cancer Cell Line | Activity | Reference |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (colorectal) | IC50: 0.4 ± 0.3 μM | nih.gov |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine | FaDu (hypopharyngeal), YD-15 (oral tongue), MCF7 (breast) | Potent anticancer activity, induces apoptosis | nih.gov |
Modulation of Indoleamine 2,3-Dioxygenase 1 (IDO1) Activity
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism and a significant target in cancer immunotherapy due to its role in suppressing the immune system. nih.govnih.govnih.gov The design of novel 1,3-dimethyl-6-amino indazole derivatives has been based on the structure of the IDO1 active site. nih.gov
Studies have shown that certain 6-substituted aminoindazole derivatives can remarkably suppress IDO1 protein expression. nih.gov Specifically, the compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine has been shown to significantly reduce IDO1 protein levels. nih.gov Similarly, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to suppress IDO1 expression in a concentration-dependent manner. nih.gov This modulation of IDO1 activity suggests that these compounds can potentially reverse the immunosuppressive tumor microenvironment, thereby enhancing the body's anti-cancer immune response. nih.govnih.gov
Antimicrobial and Antifungal Efficacy
In addition to their anticancer properties, derivatives of the indazole scaffold have demonstrated promising activity against various microbial and fungal pathogens. nih.govnih.gov
Activity against Bacterial Strains
Indazole derivatives have been recognized for their antibacterial properties against a range of bacterial strains. nih.gov However, specific studies detailing the efficacy of 6,6-dimethyl-1-phenyl-7H-indazole derivatives against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli are not prominently featured in the provided search results. The existing literature often refers to the broader class of indazole compounds. nih.gov
Activity against Fungal Strains
The antifungal potential of indazole derivatives has been investigated against several pathogenic fungal strains. Notably, some indazole compounds have shown activity against Candida albicans. nih.govnih.gov However, specific data on the antifungal activity of 6,6-dimethyl-1-phenyl-7H-indazole derivatives against Candida albicans and Rhizopus oryzae is not explicitly available in the provided search results.
Inhibition of Specific Microbial Targets (e.g., DNA Gyrase Enzyme)
Indazole derivatives have emerged as a novel class of inhibitors targeting bacterial DNA gyrase, a crucial enzyme for bacterial survival. nih.govresearchgate.net Specifically, the GyrB subunit, which possesses ATPase activity, has been identified as a promising target for new antibacterial agents. nih.gov
Research into a series of indazole derivatives has demonstrated their potential as GyrB inhibitors. Through optimization of a pyrazolopyridone hit, a class of indazole derivatives with potent enzymatic and antibacterial activity was discovered. nih.gov These compounds have shown efficacy against clinically significant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov While specific data on 6,6-dimethyl-1-phenyl-7H-indazole is not available, the general class of thiazolylindazoles is known for its GyrB inhibitory activity. nih.gov The substitution pattern on the indazole ring and the nature of the appended groups are critical for activity. For instance, in a related pyrazolopyridone series, 5-thiazolyl analogues were found to be significantly more potent than the corresponding 2-thiazolyl derivatives, highlighting the importance of substituent placement for antibacterial efficacy. nih.gov
| Compound Class | Target | Key Findings | Citation |
| Indazole Derivatives | Bacterial DNA Gyrase B (GyrB) | Discovered as a novel class of GyrB inhibitors with activity against Gram-positive pathogens, including MRSA. | nih.govresearchgate.net |
| Thiazolylindazoles | Bacterial DNA Gyrase B (GyrB) | A known class of GyrB inhibitors. | nih.gov |
Anti-inflammatory Properties
Indazole derivatives have demonstrated significant anti-inflammatory potential through various mechanisms. nih.govnih.gov In vitro studies on indazole and its simpler derivatives, such as 5-aminoindazole (B92378) and 6-nitroindazole (B21905), have shown inhibition of key inflammatory mediators.
A study investigating the anti-inflammatory activity of indazole derivatives revealed their ability to inhibit cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govnih.gov The inhibition of these mediators is a cornerstone of anti-inflammatory therapy. The study reported concentration-dependent inhibition of these targets. nih.govnih.gov While specific data for 6,6-dimethyl-1-phenyl-7H-indazole is not provided in these studies, the general findings for the indazole scaffold suggest that derivatives with this core could possess similar anti-inflammatory properties. The anti-inflammatory effects of these compounds are also attributed to their free radical scavenging activity. nih.govnih.gov
| Compound | In Vitro Target | Key Findings | Citation |
| Indazole and its derivatives | Cyclooxygenase-2 (COX-2) | Showed inhibitory activity. | nih.govnih.gov |
| Indazole and its derivatives | Tumor Necrosis Factor-α (TNF-α) | Demonstrated concentration-dependent inhibition. | nih.govnih.gov |
| Indazole and its derivatives | Interleukin-1β (IL-1β) | Exhibited potent inhibitory activity, with maximum inhibition ranging from 73% to 79%. | nih.gov |
Antiparasitic Activity (e.g., against Naegleria fowleri, Giardia intestinalis, Entamoeba histolytica)
The indazole scaffold has been identified as a promising starting point for the development of new antiparasitic agents. nih.govnih.govnih.gov Derivatives of indazole have shown activity against a range of protozoan parasites, including those responsible for amoebiasis, giardiasis, and primary amoebic meningoencephalitis.
In a study of novel azole compounds, an indazole derivative (A4) demonstrated significant amoebicidal activity against Naegleria fowleri, the causative agent of the fatal brain infection, primary amoebic meningoencephalitis. nih.gov The compound exhibited 72% cell death against the parasite. nih.gov
Furthermore, a series of 2-phenyl-2H-indazole derivatives were synthesized and evaluated for their antiprotozoal activity against Entamoeba histolytica and Giardia intestinalis. nih.gov Several of these derivatives displayed potent activity, with IC50 values in the sub-micromolar range. The study highlighted that the presence of electron-withdrawing groups on the 2-phenyl ring favored antiprotozoal activity. nih.gov Specifically, derivatives with methoxycarbonyl, 4-chlorophenyl, and 2-(trifluoromethyl)phenyl substitutions showed high potency against E. histolytica (IC50 < 0.050 µM). nih.gov For G. intestinalis, derivatives with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl substitutions were the most active (IC50 < 0.050 µM). nih.gov Although these studies focused on the 2-phenyl isomer, they underscore the potential of the phenyl-indazole scaffold in antiparasitic drug discovery. Another study also reported that indazole scaffolds show low micromolar activity against E. histolytica. nih.gov
| Compound/Derivative | Parasite | In Vitro Activity (IC50) | Citation |
| Indazole derivative (A4) | Naegleria fowleri | 72% cell death at 50 μM | nih.gov |
| 2-Phenyl-2H-indazole derivatives (methoxycarbonyl, 4-chlorophenyl, 2-(trifluoromethyl)phenyl substituted) | Entamoeba histolytica | < 0.050 µM | nih.gov |
| 2-Phenyl-2H-indazole derivatives (2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, 2-carboxyphenyl substituted) | Giardia intestinalis | < 0.050 µM | nih.gov |
| Indazole scaffold | Entamoeba histolytica | 0.339 µM | nih.gov |
Enzyme and Receptor Modulation
While direct evidence for HNE inhibition by 6,6-dimethyl-1-phenyl-7H-indazole is lacking, studies on related indazole structures have identified potent inhibitors of this enzyme. HNE is a serine protease implicated in a variety of inflammatory diseases.
One study focused on 1,5,6,7-tetrahydro-4H-indazol-4-ones, which are structurally distinct from the subject compound but share the indazole core. These derivatives were found to be potent HNE inhibitors, with Ki values in the low nanomolar range (6–35 nM). nih.gov Another line of research identified N-benzoylindazoles as potent, competitive, and pseudoirreversible HNE inhibitors. Further optimization of this scaffold led to derivatives with IC50 values as low as 7 nM. researchgate.net These findings suggest that the indazole nucleus can serve as a scaffold for potent HNE inhibitors, although the specific substitution pattern is crucial for activity.
| Compound Class | Inhibition Constant (Ki) / IC50 | Key Findings | Citation |
| 1,5,6,7-Tetrahydro-4H-indazol-4-ones | 6–35 nM (Ki) | Potent inhibitors of HNE. | nih.gov |
| N-Benzoylindazole derivatives | ~7 nM (IC50 for the most potent compound) | Potent, competitive, and pseudoirreversible inhibitors of HNE. | researchgate.net |
The indazole scaffold has been extensively explored for the development of glucagon (B607659) receptor (GCGR) antagonists, which are of interest for the treatment of type 2 diabetes. researchgate.netnih.govrmit.edu.vn Several studies have reported the discovery of potent indazole-based GCGR antagonists.
A novel series of indazole and indole (B1671886) derivatives were identified as GCGR antagonists through scaffold hopping from known leads. nih.gov Structure-activity relationship (SAR) studies led to the discovery of multiple potent antagonists with good pharmacokinetic properties. researchgate.netnih.govrmit.edu.vn While specific data for 6,6-dimethyl-1-phenyl-7H-indazole is not available, the research in this area indicates that the 1-phenyl-indazole core is a viable starting point for designing GCGR antagonists. The substitutions on both the indazole ring and the phenyl group are critical for achieving high potency.
| Compound Class | Target | Key Findings | Citation |
| Indazole/Indole Derivatives | Glucagon Receptor (GCGR) | Discovered as potent antagonists through scaffold hopping. | researchgate.netnih.govrmit.edu.vn |
| Indazole-based β-alanine derivatives | Glucagon Receptor (GCGR) | Identified as potent GCGR antagonists. | researchgate.net |
Glucokinase (GK) is a key enzyme in glucose homeostasis, and its activation is a potential therapeutic strategy for type 2 diabetes. Indazole derivatives have been investigated as allosteric activators of GK.
A series of novel indazole and pyrazolopyridine-based activators were identified, with one potent activator, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, showing favorable preclinical properties. researchgate.netnih.gov Another study reported the discovery of potent and orally active 1,4-disubstituted indazoles as novel allosteric glucokinase activators. nih.gov These findings highlight the potential of the indazole scaffold in the development of GK activators, although specific data for 6,6-dimethyl-1-phenyl-7H-indazole derivatives in this context is not currently available.
| Compound Class | Target | Key Findings | Citation |
| Indazole and Pyrazolopyridine Derivatives | Glucokinase (GK) | Identified as a series of novel GK activators. | researchgate.netnih.gov |
| 1,4-Disubstituted Indazoles | Glucokinase (GK) | Discovered as novel allosteric GK activators. | nih.gov |
Sigma-1 Receptor Ligand Interactions
The Sigma-1 receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface, has garnered significant attention as a therapeutic target for a variety of central nervous system disorders. Research into the interaction of 1-phenyl-7H-indazole derivatives with this receptor has revealed promising candidates with high affinity and selectivity.
A study focused on tetrahydroindazole-based compounds identified several potent Sigma-1 receptor ligands. The investigation into the structure-activity relationship (SAR) of these derivatives demonstrated that substitutions on the indazole core and the phenyl ring significantly influence binding affinity. For instance, the N-2 regioisomer of certain tetrahydroindazoles displayed greater potency for both Sigma-1 and Sigma-2 receptors compared to the N-1 regioisomer. Specifically, the N-2 derivative 7ba was found to be over 5-fold more potent for the Sigma-1 receptor than its N-1 counterpart. Further modifications, such as the introduction of a methylenedioxy group, also led to a substantial increase in affinity for both sigma receptor subtypes.
The research culminated in the identification of compound 7bf , which exhibited a high binding affinity for the Sigma-1 receptor with a pKi of 7.8 and over 500-fold selectivity against the Sigma-2 receptor. This high affinity and selectivity underscore the potential of the 1-phenyl-7H-indazole scaffold in the development of targeted Sigma-1 receptor modulators.
Table 1: In Vitro Sigma-1 Receptor Binding Affinities of Tetrahydroindazole (B12648868) Derivatives
| Compound | R2 | R3 | pKi ± SEM (Sigma-1) | pKi ± SEM (Sigma-2) |
|---|---|---|---|---|
| 7aa | 4-F-benzyl | H | Potent | No activity |
| 7ab | 4-F-benzyl | Me | - | - |
| 7ad | 4-F-benzyl | CH2CH2OPh | - | - |
| 7ba | Ph | H | 7.5 ± 0.05 | 6.8 ± 0.09 |
| 7bb | Ph | Me | - | - |
| 7bd | Ph | CH2CH2OPh | High affinity | High affinity |
| 7c | - | - | Significant potency | - |
| 7d | - | OH-phenethyl | - | Potent |
| 7bf | - | - | 7.8 | >500-fold selective |
CC-Chemokine Receptor 4 (CCR4) Antagonism
The development of small-molecule CCR4 antagonists is an active area of research. The general structure of these antagonists often involves a core heterocyclic scaffold, such as indazole, which provides a rigid framework for the presentation of various functional groups that interact with the receptor's binding pocket. Structure-activity relationship studies on related heterocyclic compounds have shown that the nature and position of substituents on the phenyl ring and the indazole core are critical for potent and selective CCR4 antagonism. These modifications influence key interactions with amino acid residues within the transmembrane domains of the receptor, thereby blocking the binding of its natural chemokine ligands, CCL17 and CCL22.
Although specific IC50 values for 1-phenyl-7H-indazole derivatives are not detailed in the available literature, the exploration of this chemical space continues to be a promising avenue for the discovery of novel CCR4 antagonists.
Nitric Oxide Synthase (NOS) Inhibition
Nitric oxide (NO) is a crucial signaling molecule involved in a wide array of physiological processes. However, its overproduction by nitric oxide synthase (NOS) enzymes, particularly the inducible isoform (iNOS), is implicated in the pathophysiology of inflammatory diseases and neurodegenerative disorders. Consequently, the development of NOS inhibitors has been a significant focus of drug discovery efforts.
Indazole derivatives have been identified as potent inhibitors of NOS. Research has shown that various substituted indazoles can effectively inhibit the activity of different NOS isoforms. For instance, 7-nitro indazole has been demonstrated to be a potent inhibitor of rat cerebellar NOS, with an IC50 value of 0.9 µM. Kinetic analysis revealed that its inhibition is competitive with respect to the substrate L-arginine, with a Ki value of 5.6 µM.
The position of the nitro group on the indazole ring has a profound impact on the inhibitory potency. A comparative study of nitro-substituted indazoles revealed the following trend in inhibitory activity against rat cerebellar NOS: 7-nitroindazole (B13768) > 6-nitroindazole > 5-nitroindazole. This highlights the structural importance of the substituent's location for effective interaction with the enzyme's active site.
Table 2: In Vitro Inhibition of Rat Cerebellar Nitric Oxide Synthase by Indazole Derivatives
| Compound | IC50 (µM) | Ki (µM) | Nature of Inhibition |
|---|---|---|---|
| 7-Nitro indazole | 0.9 ± 0.1 | 5.6 | Competitive |
| 6-Nitro indazole | 31.6 ± 3.4 | - | - |
| 5-Nitro indazole | 47.3 ± 2.3 | - | - |
| 3-Chloro indazole | 100.0 ± 5.5 | - | - |
| 3-Chloro 5-nitro indazole | 158.4 ± 2.1 | - | - |
| Indazole | 177.8 ± 2.1 | - | - |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant, a measure of the inhibitor's binding affinity.
Structure Activity Relationship Sar Studies of 6,6 Dimethyl 1 Phenyl 7h Indazole Derivatives
Impact of Substituent Variations on Biological Potency and Selectivity
The potency and selectivity of 6,6-dimethyl-1-phenyl-7H-indazole derivatives are highly sensitive to the nature and position of various substituents. The core structure itself, a 1,5,6,7-tetrahydro-4H-indazol-4-one, has been identified as a novel scaffold for opioid receptor agonists. nih.gov The exploration of different functional groups on the indazole ring system has provided critical insights into the structural requirements for biological activity.
The phenyl group at the N1 position of the indazole ring is a key determinant of biological activity. Its orientation and electronic properties significantly influence how the molecule fits into the binding pocket of its target protein.
Research into novel opioid receptor agonists based on the 1-phenyl-3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one scaffold has demonstrated the importance of this group. The synthesis of various analogs has shown that substitutions on this phenyl ring can modulate activity. For instance, introducing different substituents can alter the electronic distribution and steric profile of the molecule, leading to changes in binding affinity and efficacy. nih.gov Copper-catalyzed intramolecular N-arylation provides a synthetic route to N-phenyl-1H-indazoles, and the efficiency of this synthesis is itself influenced by the electronic nature of the starting materials, highlighting the impact of phenyl group chemistry. beilstein-journals.org
The gem-dimethyl group at the C6 position plays a significant structural role. These methyl groups are not merely passive space-fillers but contribute to the molecule's conformational rigidity and metabolic stability.
One key function of the C6-dimethyl substitution is to provide steric bulk. This can protect the adjacent cyclohexanone (B45756) ring from metabolic degradation, potentially improving the compound's oral bioavailability and in-vivo stability. alnoor.edu.iq Furthermore, computational studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives show that the presence of the 6,6-dimethyl groups influences the relative stability of different tautomeric forms of the molecule. researchgate.net This steric hindrance can also orient the rest of the molecule optimally for interaction with its biological target. In broader studies of indazole derivatives, hydrophobic groups at the C6 position have been shown to be important for anti-cancer activity. nih.gov
The functionalization of other positions on the indazole ring system offers a versatile strategy for fine-tuning the pharmacological profile of these compounds.
C3-Position: The C3 position is a frequent target for modification. In the context of opioid agonists, the introduction of a methyl group at C3 in the 1-phenyl-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one series was found to be crucial for potent activity. nih.gov For other biological targets, such as the ULK1 kinase, functionalization at the C3 position with groups like 1-naphthylamino has been shown to dramatically decrease the half-inhibitory concentration (IC50), indicating a significant impact on potency. mdpi.com The C3 position is often critical for establishing key interactions within the active site of a target enzyme or receptor. nih.gov
C4-Position: In the 1,5,6,7-tetrahydro-4H-indazol-4-one series, the C4 position is occupied by a ketone group, which is a key feature of the pharmacophore for opioid activity. nih.gov In other indazole scaffolds, modification at the C4 position with groups like carboxamides has been explored to target enzymes like fibroblast growth factor receptor (FGFR). nih.gov
C5 and C7-Positions: The C5 and C7 positions on the benzene (B151609) portion of the indazole ring are also important sites for modification. For instance, in a series of N-phenyl-1H-indazole-1-carboxamides, substitutions at the C5 position (e.g., nitro group) were part of the design that led to compounds with significant antiproliferative activity against cancer cell lines. nih.gov Direct C7 arylation has also been achieved, with the yield and regioselectivity being influenced by the electronic nature of substituents at other positions, such as a nitro group at C4. researchgate.net
The following table summarizes the general impact of substitutions at various positions on the indazole core.
| Position | Substitution/Modification | General Impact on Biological Activity |
| N1 | Phenyl group variations | Modulates binding affinity and efficacy through steric and electronic effects. nih.gov |
| C3 | Methyl, Arylamino | Often crucial for potency; can significantly enhance inhibitory activity. nih.govmdpi.com |
| C4 | Ketone, Carboxamide | Can act as a key hydrogen bond acceptor; modifications target specific enzymes. nih.govnih.gov |
| C6 | gem-Dimethyl | Increases metabolic stability and provides steric bulk, influencing conformation. alnoor.edu.iqresearchgate.net |
| C5, C7 | Nitro, Aryl | Fine-tunes electronic properties and allows for vector-specific expansion into binding pockets. nih.govresearchgate.net |
Positional Effects of Functionalization on Tautomeric Preferences and Biological Activity
Indazole derivatives can exist in different tautomeric forms, most commonly the 1H- and 2H-tautomers. nih.govresearchgate.net The equilibrium between these forms is a critical aspect of their chemical behavior and biological function, as one tautomer may bind to a target receptor with much higher affinity than the other. The position of functional groups can significantly influence which tautomer is more stable and therefore predominates in solution.
Theoretical studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones have provided valuable insights into this phenomenon. Using computational methods, researchers have calculated the relative stabilities of the 1H, 2H, and OH-tautomers. For the parent compound, 6,6-dimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 1H tautomer is generally the most stable form. researchgate.net However, the introduction of a methyl group at the C3 position can shift this preference. For 3,6,6-trimethyl-1,5,6,7-tetrahydro-4H-indazol-4-one, the 2H-tautomer becomes experimentally more stable, though the energy difference is small. researchgate.net This shift in tautomeric preference, driven by the substitution pattern, can directly impact biological activity by altering the shape and hydrogen bonding capabilities of the molecule presented to the biological target.
Insights from Structure-Based Design and Co-crystallography for SAR Elucidation
Modern drug discovery often employs structure-based design and co-crystallography to rationalize SAR and guide the development of more effective ligands. By obtaining a crystal structure of a ligand bound to its target protein, researchers can visualize the precise interactions that govern binding and activity.
While specific co-crystal structures for 6,6-dimethyl-1-phenyl-7H-indazole derivatives are not always available, the principles of structure-guided design are widely applied to the broader indazole class. nih.gov For example, knowledge-based design approaches have been used to develop indazole derivatives as inhibitors of kinases like ERK1/2. nih.gov Computational docking studies serve as a powerful proxy when co-crystal structures are absent. These models can predict the binding pose of a ligand in a protein's active site, helping to explain why certain substitutions enhance potency while others are detrimental. Docking studies of indazole derivatives have revealed how they fit into the catalytic center of protein targets, highlighting key interactions. researchgate.net
Elucidation of Specific Interactions Governing Ligand-Target Recognition
The biological effect of a 6,6-dimethyl-1-phenyl-7H-indazole derivative is dictated by the network of non-covalent interactions it forms with its target protein. These interactions can include hydrogen bonds, hydrophobic interactions, pi-stacking, and electrostatic forces.
Molecular docking studies have been instrumental in elucidating these interactions for various indazole derivatives. For example, in silico studies of indazole amides targeting a protein kinase have identified specific amino acid residues involved in binding. researchgate.net These studies revealed interactions such as:
Hydrogen Bonds: The nitrogen atoms of the indazole ring and amide functional groups are common hydrogen bond donors and acceptors, often interacting with residues like ASP784. researchgate.net
Hydrophobic and Alkyl Interactions: The phenyl ring and the dimethyl groups contribute to hydrophobic interactions, fitting into non-polar pockets of the active site. These interactions have been noted with residues such as LYS655, ILE675, LEU679, and ALA783. researchgate.net
Pi-Interactions: The aromatic phenyl and indazole rings can participate in pi-alkyl or pi-sulfur interactions with residues like MET699. researchgate.net
Surface Plasmon Resonance (SPR) assays can quantify the binding affinity (KD value) of these interactions. For instance, a 4-phenyl-1H-indazole derivative was shown to bind to its target, PD-L1, with a high affinity KD value of 231 nM, confirming a strong and specific interaction. nih.gov
The table below details the types of interactions observed in docking studies of indazole derivatives.
| Interaction Type | Interacting Ligand Moiety | Example Interacting Residues |
| Hydrogen Bonding | Amide groups, Indazole Nitrogens | ASP784, HOH1193 (Water) researchgate.net |
| Alkyl/Pi-Alkyl | Phenyl ring, Dimethyl groups | LYS655, ILE675, LEU679, ALA783 researchgate.net |
| Pi-Sulfur/Pi-Sigma | Phenyl ring | MET699 researchgate.net |
Future Research Directions and Translational Perspectives for 6,6 Dimethyl 1 Phenyl 7h Indazole in Academic Research
Exploration of Novel and Greener Synthetic Methodologies
The synthesis of the indazole scaffold is a critical area of research, with ongoing efforts to develop more efficient, cost-effective, and environmentally benign methods. researchgate.net Traditional synthetic routes are often being replaced by modern techniques that offer improved yields and reduced environmental impact. researchgate.net
Future research into the synthesis of 6,6-dimethyl-1-phenyl-7H-indazole and its derivatives should prioritize these greener approaches. Methodologies such as microwave-assisted synthesis can significantly accelerate reactions, as demonstrated in the energy-efficient version of the Cadogan reaction for nitrene-based formation of indazoles. researchgate.net Another promising technique is sonochemistry, which utilizes ultrasonic irradiation to drive chemical processes, often leading to enhanced yields and milder reaction conditions. nih.gov The use of sustainable, heterogeneous catalysts, such as copper oxide nanoparticles supported on activated carbon, offers a pathway for ligand-free and base-free synthesis of N-phenyl indazoles in green solvents like PEG-400. acs.org Natural catalysts, like lemon peel powder, have also been successfully used for indazole synthesis under ultrasound irradiation, highlighting a move towards bio-based and waste-valorized materials in chemical synthesis. researchgate.net Further exploration could involve metal-free processes, such as those using [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as an oxidant for direct aryl C-H amination, or copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, which are often more commercially available and less expensive than their brominated counterparts. nih.govbeilstein-journals.org
Identification and Validation of Emerging Biological Targets
The versatility of the indazole scaffold allows it to interact with a diverse range of biological targets, making it a privileged structure in medicinal chemistry. nih.govnih.gov While the specific targets of 6,6-dimethyl-1-phenyl-7H-indazole are not yet fully elucidated, research on closely related analogs points toward several promising avenues for investigation.
A significant emerging target for indazole derivatives is Indoleamine 2,3-dioxygenase 1 (IDO1) , a heme-containing enzyme that suppresses the immune system and is a key target in cancer immunotherapy. nih.govnih.gov Studies on 1,3-dimethyl-6-amino-indazole derivatives, which are structurally similar to the compound of interest, have shown that they can act as IDO1 inhibitors. nih.govnih.gov
Another major class of targets is protein kinases . Indazole-based compounds have been developed as potent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target for acute myeloid leukemia (AML). nih.gov The indazole moiety can serve as an effective "hinge-binder," anchoring the molecule into the ATP-binding site of the kinase. nih.govtandfonline.com Other potential targets include Cyclooxygenase-2 (COX-2) for anti-inflammatory applications and the p53/MDM2 pathway for direct anticancer activity. nih.govresearchgate.net Additionally, indazole analogs have been assessed as agonists for serotonin receptors , indicating a potential role in neuroscience. acs.org Future research should involve screening 6,6-dimethyl-1-phenyl-7H-indazole and its derivatives against these validated target classes to uncover novel therapeutic applications.
Development of Highly Selective and Potent Analogs for Preclinical Investigation
The ultimate goal of academic research in this area is to develop highly selective and potent analogs that can advance into preclinical testing. This process involves iterative cycles of design, synthesis, and biological evaluation, informed by the computational and target-identification studies described above.
Building on the indazole scaffold, researchers have successfully developed potent lead compounds by strategic structural modifications. For instance, based on an indazole core, specific derivatives have been optimized to achieve nanomolar potency against cancer cell lines and specific molecular targets.
Key examples of such developments for related indazole structures are detailed in the table below:
| Compound/Analog | Structural Class/Modification | Biological Target/Pathway | Key Preclinical Finding | Citation |
| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 7) | 6-amino-indazole derivative | IDO1, MAPK pathway | Potently suppresses IDO1 expression, induces apoptosis, and reduces cell mobility in hypopharyngeal carcinoma cells. | nih.gov |
| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (Compound 36) | 6-amino-indazole derivative | IDO1 | Potent anti-proliferative activity (IC50 = 0.4 µM) in human colorectal cancer cells (HCT116) and suppresses IDO1 expression. | nih.gov |
| Compound 8r | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative | FLT3 Kinase and its mutants | Demonstrates strong, nanomolar inhibitory activity against FLT3 and drug-resistant mutants with high selectivity. | nih.gov |
| Compound 6o | 1H-indazole-3-amine derivative | p53/MDM2 pathway, Bcl2 family | Exhibits promising inhibitory effect against K562 leukemia cells (IC50 = 5.15 µM) with good selectivity over normal cells. | nih.gov |
| Compound 2a | C3/C6 substituted indazole | Not specified | Inhibited proliferation of MCF-7 and HCT116 cancer cells with IC50 values of 1.15 µM and 4.89 µM, respectively. | nih.gov |
These examples demonstrate that rational modification of the indazole core can yield highly potent and selective compounds suitable for further investigation. Future work on 6,6-dimethyl-1-phenyl-7H-indazole should adopt similar strategies, using structure-activity relationship (SAR) studies to optimize substitutions on both the indazole and phenyl rings to enhance potency and selectivity for identified biological targets.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6,6-dimethyl-1-phenyl-7H-indazole, and what are their critical reaction conditions?
- Methodological Answer : The synthesis often involves multi-component reactions or palladium-catalyzed cross-coupling. For example, a two-step protocol using Suzuki-Miyaura coupling with phenylboronic acid and a palladium catalyst (e.g., Pd(OAc)₂) under basic conditions (Na₂CO₃) can introduce the phenyl group at the indazole core . Key parameters include inert atmosphere (N₂), solvent choice (DMF or toluene), and temperature control (120°C for coupling). Side products, such as dehalogenated intermediates, must be monitored via TLC or HPLC.
Q. What analytical techniques are essential for characterizing 6,6-dimethyl-1-phenyl-7H-indazole and its intermediates?
- Methodological Answer : Structural confirmation relies on -/-NMR to verify substitution patterns and methyl group integration. Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while IR identifies functional groups (e.g., NH stretches in indazole). Purity is assessed via HPLC with UV detection (λ = 254 nm) and elemental analysis . For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities .
Q. Which in vitro assays are typically employed to screen the biological activity of this compound?
- Methodological Answer : Initial screens include kinase inhibition assays (e.g., FGFR1/2/3) using fluorescence-based ADP-Glo™ kits to measure IC₅₀ values. Cytotoxicity is evaluated via MTT assays in cancer cell lines (e.g., HepG2 or MCF-7). For receptor-targeted studies, competitive binding assays (e.g., radioligand displacement for GPCRs) are conducted, with data normalized to positive controls (e.g., staurosporine for kinases) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 6,6-dimethyl-1-phenyl-7H-indazole for enhanced target selectivity?
- Methodological Answer : Systematic substitution at the phenyl ring (e.g., electron-withdrawing groups at para positions) improves binding affinity, as shown in analogous indazole derivatives targeting FGFR . Computational docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonds with kinase hinge regions). Parallel synthesis of analogs (e.g., 6-Cl or 6-NO₂ substitutions) followed by clustering analysis (PCA) reveals pharmacophoric trends.
Q. How should researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies (e.g., varying IC₅₀ values in kinase assays) may arise from assay conditions (ATP concentration, pH) or cell line heterogeneity. Validate findings using orthogonal methods:
- Replicate assays under standardized ATP levels (1 mM).
- Compare results across cell models (primary vs. immortalized lines).
- Apply statistical meta-analysis (random-effects model) to aggregate data from independent studies .
Q. What computational strategies predict off-target effects or toxicity profiles of 6,6-dimethyl-1-phenyl-7H-indazole derivatives?
- Methodological Answer : Use in silico tools like SwissADME for bioavailability predictions (Lipinski’s Rule of Five) and ProTox-II for toxicity endpoints (hepatotoxicity, mutagenicity). Molecular dynamics simulations (AMBER or GROMACS) assess binding stability to non-target proteins (e.g., cytochrome P450 isoforms) . ADMET predictions guide prioritization of derivatives with favorable logP (<5) and low hERG inhibition risk.
Q. What experimental designs are critical for validating in vivo efficacy of this compound?
- Methodological Answer : For pharmacokinetic studies, administer the compound intravenously (IV) and orally (PO) in rodent models to calculate bioavailability (AUC₀–₂₄). Dose-response curves in xenograft models (e.g., NOD/SCID mice with tumor implants) assess antitumor efficacy. Include control groups for toxicity (e.g., liver enzyme ALT/AST levels). Use LC-MS/MS for plasma concentration monitoring, ensuring LLOQ ≤ 1 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
